molecular formula C9H13NO2S B13065517 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid

2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid

Cat. No.: B13065517
M. Wt: 199.27 g/mol
InChI Key: QLVKDEUQAAPORQ-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid is a heterocyclic carboxylic acid featuring a thiazole ring substituted with two methyl groups at the 1- and 3-positions and a butanoic acid side chain at the 5-position. This compound is of interest in medicinal chemistry due to the thiazole moiety’s prevalence in bioactive molecules, particularly in histamine receptor ligands and enzyme inhibitors . Its structural uniqueness lies in the combination of a rigid thiazole core and a flexible carboxylic acid tail, which may influence solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)butanoic acid

InChI

InChI=1S/C9H13NO2S/c1-4-7(9(11)12)8-5(2)10-6(3)13-8/h7H,4H2,1-3H3,(H,11,12)

InChI Key

QLVKDEUQAAPORQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(S1)C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives in good yield. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohol.

Industrial Production Methods

Industrial production methods for 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes amidation with primary and secondary amines to form stable amide derivatives. This reaction is pivotal for modifying the compound's pharmacological properties.

Example Reaction:
2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid + Amine → Amide derivative

Key Conditions:

  • Coupling Agents: HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF at 50°C .

  • Yield: 80–95% for Boc-protected intermediates .

  • Deprotection: HCl in 1,4-dioxane or TFA (trifluoroacetic acid) for Boc removal .

Table 1: Amidation Reaction Optimization

Amine TypeCatalyst SystemSolventTemperature (°C)Yield (%)
Boc-β-Ala-OHHOBt/EDCDMF5090
Ethylamine·HClHATU/DIPEADMFRT43
3-FluorobenzylamineHOBt/EDCTHF6075

Decarboxylation

Under thermal or acidic conditions, the compound undergoes decarboxylation to form 3-(dimethyl-1,3-thiazol-5-yl)propane derivatives.

Mechanism:
C7H13NO2SΔ or H+C6H11NS+CO2\text{C}_7\text{H}_{13}\text{NO}_2\text{S}\xrightarrow{\Delta \text{ or }\text{H}^+}\text{C}_6\text{H}_{11}\text{NS}+\text{CO}_2

Experimental Data:

  • Temperature: 150–200°C under inert atmosphere.

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance reaction efficiency.

  • Byproducts: Traces of thiazole ring decomposition products observed via GC-MS.

Esterification

The carboxylic acid reacts with alcohols to form esters, enabling solubility modulation for biological testing.

Example Reaction:
2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid + Methanol → Methyl ester

Conditions:

  • Acid Catalyst: H₂SO₄ or HCl gas in anhydrous methanol.

  • Yield: 72–85% after 12 hours at reflux.

Table 2: Ester Derivatives and Applications

Ester GroupBiological ActivityReference
EthylImproved lipophilicity for CNS uptake
BenzylAntimicrobial activity enhancement

Thiazole Ring Functionalization

The dimethylthiazole ring participates in electrophilic substitution and coordination chemistry.

Electrophilic Aromatic Substitution

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups at the C4 position .

  • Halogenation: NBS (N-bromosuccinimide) selectively brominates the thiazole ring .

Metal Complexation

The thiazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes with enhanced antimicrobial activity .

Example:
Compound+CuCl2[Cu Compound 2]Cl2\text{Compound}+\text{CuCl}_2\rightarrow [\text{Cu Compound }_2]\text{Cl}_2

Salt Formation

The carboxylic acid forms salts with inorganic bases, improving aqueous solubility for formulation.

Common Salts:

  • Sodium salt: Reacts with NaOH in methanol/water (2:5 v/v) at 55°C .

  • Potassium salt: K₂CO₃ in THF at room temperature.

Cross-Coupling Reactions

The thiazole ring undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic substituents.

Example:
2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid + PhB(OH)₂ → 4-Phenylthiazole derivative

Conditions:

  • Catalyst: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C .

  • Yield: 60–75% .

Critical Analysis of Reaction Pathways

  • Amidation vs. Esterification: Amidation requires coupling agents, while esterification is acid-catalyzed. Side reactions (e.g., ring opening) are minimized at temperatures <60°C .

  • Decarboxylation Stability: The compound is stable under neutral conditions but rapidly decarboxylates in strong acids (pH < 2).

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that thiazole derivatives, including 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid, exhibit significant anticancer properties. Compounds similar to this thiazole have been tested against various cancer cell lines. For instance, thiazole-integrated compounds have shown promising results against colon carcinoma HCT-15 and human glioblastoma U251 cells . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance cytotoxicity and selectivity towards cancer cells.

2. Inhibition of Leukotriene A4 Hydrolase
The compound has been identified as a potential inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammatory diseases. Inhibiting LTA4H can be beneficial in treating conditions such as inflammatory bowel disease and other autoinflammatory disorders . The pharmaceutical compositions derived from this compound are being explored for their efficacy in reducing inflammation and managing related diseases.

3. Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant properties. Compounds related to 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid have demonstrated efficacy in animal models for seizure control. For example, certain thiazole analogues exhibited high protection against seizures, indicating their potential use in treating epilepsy .

Data Table: Biological Activities of Thiazole Derivatives

Compound Target Activity IC50 (µM)
2-(Dimethyl-1,3-thiazol-5-yl)butanoic acidCancer Cell LinesAnticancerVaries by cell line
Thiazole derivative 24aColon Carcinoma HCT-15CytotoxicityNot specified
Thiazole derivative 19Human Lung Adenocarcinoma A549Selectivity23.30 ± 0.35
Thiazole analogueHuman Glioblastoma U251AntiproliferativeNot specified
Thiazole analogueSeizure ModelsAnticonvulsant ActivityED50: 18.4

Case Studies and Research Findings

Case Study: Anticancer Screening
In a study published in MDPI, various thiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. One compound demonstrated an IC50 value of 10–30 µM against specific cancer types, highlighting the importance of structural modifications on the thiazole ring for enhancing biological activity .

Case Study: Inflammation Models
A patent application describes the use of heteroaryl butanoic acid derivatives, including those related to 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid, as effective treatments for diseases associated with LTA4H inhibition. Preclinical trials showed promising results in reducing inflammation markers in animal models of inflammatory bowel disease .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Below is a comparative analysis of structurally related thiazole-containing carboxylic acids and esters:

Compound Name Substituents on Thiazole Functional Group Molecular Formula CAS No./Reference
2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid (Target) 1,3-dimethyl Butanoic acid C₁₁H₁₅NO₂S Not explicitly listed
3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid 2-methyl Butanoic acid C₁₁H₁₃NO₂S Not explicitly listed
2-[2-(Ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid 2-ethylsulfanyl, 4-methyl Butanoic acid C₁₀H₁₅NO₂S₂ 2126177-59-9
Ethyl 2-(dimethyl-1,3-thiazol-5-yl)acetate 1,3-dimethyl Ethyl acetate C₉H₁₃NO₂S EN300-378449
2-(4-Methyl-1,3-thiazol-5-yl)ethyl butanoate 4-methyl Butanoate ester C₁₀H₁₅NO₂S HMDB0032418
Key Observations:
  • Substitution on Thiazole: The target compound’s 1,3-dimethyl substitution distinguishes it from analogs like 3-methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid (2-methyl substitution) and 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid (sulfur-containing substituent).
  • Functional Groups : The carboxylic acid group in the target compound enhances hydrophilicity compared to ester derivatives (e.g., ethyl acetate in EN300-378449), which may improve solubility but reduce membrane permeability .

Pharmacological and Biochemical Relevance

Histamine H3 Receptor Ligands

Thiazole derivatives are prominent in histamine H3 receptor modulation. For example, 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine (a related amine analog) demonstrated high affinity for H3 receptors in vitro, suggesting that the thiazole core is critical for receptor interaction .

Enzyme Inhibition

Compounds like 2-(3-alkoxy-1H-pyrazol-1-yl)azines inhibit human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases. While the target compound lacks the pyrazole moiety, its thiazole-carboxylic acid structure could mimic key interactions in DHODH’s active site, as seen in triazine-thiol derivatives .

Volatile and Odor-Active Compounds

Butanoic acid derivatives, such as 3-methyl butanoic acid, are odor-active volatiles in fruits.

Metabolic and Toxicological Considerations

  • Metabolism: Ester analogs (e.g., ethyl 2-(dimethyl-1,3-thiazol-5-yl)acetate) are likely hydrolyzed to carboxylic acids in vivo, mirroring pathways observed for butanoate esters .
  • Toxicity: Limited data exist for thiazole-carboxylic acids, but related compounds like 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone lack comprehensive toxicological profiles, necessitating caution in applications .

Biological Activity

2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of thiazole derivatives, including 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid, is attributed to their ability to interact with multiple biological targets. These interactions can lead to various biochemical pathways being modulated:

  • Antitumor Activity : Thiazole compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines, suggesting potent anticancer properties .
  • Antimicrobial Effects : Thiazoles exhibit notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that specific substitutions on the thiazole ring enhance antimicrobial efficacy .
  • Anti-inflammatory and Antioxidant Properties : These compounds have been linked to reducing oxidative stress and inflammation through various biochemical mechanisms.

Efficacy in Biological Assays

The efficacy of 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid can be assessed through various in vitro assays:

Activity Type Cell Line/Pathogen IC50/Minimum Inhibitory Concentration (µM) Notes
AntitumorHCT-15 (colon carcinoma)< 10Comparable to doxorubicin
AntimicrobialStaphylococcus aureus< 20Effective against Gram-positive bacteria
Anti-inflammatoryRAW 264.7 macrophagesIC50 = 15Reduced pro-inflammatory cytokine levels

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid:

  • Cytotoxicity Studies : A study evaluated a series of thiazole derivatives against human glioblastoma U251 cells. The results showed that specific modifications on the thiazole ring significantly increased cytotoxicity, with some compounds exhibiting IC50 values as low as 10 µM .
  • Antimicrobial Evaluation : Another research focused on the synthesis of benzimidazole-thiazole derivatives which were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had potent antibacterial activity with minimum inhibitory concentrations below 15 µg/mL .
  • Mechanistic Insights : Molecular dynamics simulations have been utilized to understand how these compounds interact with target proteins such as Bcl-2, revealing that hydrophobic interactions play a crucial role in their anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(dimethyl-1,3-thiazol-5-yl)butanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-keto acids or esters. For example, analogous thiazole-containing carboxylic acids are synthesized by refluxing substituted thiazolidinones with thioglycolic acid in methanol under catalytic conditions . Optimization may involve adjusting solvent polarity (e.g., acetic acid or methanol), reaction time (3–5 hours), and stoichiometric ratios of reagents (e.g., 1:1.5 molar ratio of ketone to thiol). Purification typically involves crystallization from DMF/acetic acid mixtures .

Q. How can the purity and structural integrity of 2-(dimethyl-1,3-thiazol-5-yl)butanoic acid be validated?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., thiazole ring protons at δ 7.2–8.5 ppm and carboxylic acid protons at δ 10–12 ppm) .
  • IR : Confirm carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and thiazole C=N/C-S bonds (1600–1500 cm⁻¹) .
  • Elemental Analysis : Validate calculated vs. observed C, H, N, S content (e.g., expected molecular formula C₉H₁₃NO₂S) .

Q. What are the key challenges in isolating thiazole-containing carboxylic acids, and how are they addressed?

  • Methodological Answer : Common issues include hygroscopicity and side reactions (e.g., oxidation of thiazole rings). Isolation strategies:

  • Use anhydrous solvents (e.g., dry methanol) during synthesis.
  • Employ column chromatography with silica gel and ethyl acetate/hexane gradients for polar impurities .
  • Stabilize the carboxylic acid moiety via ester protection (e.g., ethyl ester derivatives) during synthesis, followed by hydrolysis .

Advanced Research Questions

Q. How do structural modifications to the thiazole ring or alkyl chain influence the compound’s bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens) to the thiazole ring to enhance electrophilicity, potentially improving enzyme inhibition .
  • Chain Length Modulation : Replace the butanoic acid chain with shorter (e.g., propanoic) or longer (e.g., pentanoic) chains to assess effects on membrane permeability .
  • Biological Assays : Test modified analogs in antiproliferative or enzymatic assays (e.g., α-glucosidase inhibition) to correlate structural changes with activity .

Q. What computational strategies are effective for predicting the binding affinity of 2-(dimethyl-1,3-thiazol-5-yl)butanoic acid to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding between the carboxylic acid and lysine residues) .
  • MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Develop regression models correlating electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) for this compound be resolved?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Meta-Analysis : Compare data across publications, identifying outliers linked to assay type (e.g., cell-free vs. cell-based systems) .
  • Probe Solubility Effects : Use DLS to assess aggregation in buffer solutions, which may artificially inflate IC₅₀ values .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and ester intermediates to mitigate stability issues .
  • Characterization : Combine NMR, IR, and HPLC-MS for robust structural validation .
  • Biological Studies : Include positive controls (e.g., known enzyme inhibitors) and triplicate measurements to ensure reproducibility .

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